molecular formula C20H19F3N2O3 B12702462 2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide CAS No. 94094-50-5

2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide

Cat. No.: B12702462
CAS No.: 94094-50-5
M. Wt: 392.4 g/mol
InChI Key: IKZAYYJKUYPUIQ-SOFGYWHQSA-N
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Description

The compound 2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide is a structurally complex acetamide derivative. Its key features include:

  • A dimethylamino group (-N(CH₃)₂) at the 2-position of the acetamide backbone.
  • A 4-hydroxy-3-(1-oxo-3-(3-(trifluoromethyl)phenyl)allyl)phenyl substituent on the nitrogen atom.
  • The trifluoromethyl (-CF₃) group on the phenyl ring of the allyl moiety, which enhances lipophilicity and metabolic stability .

Properties

CAS No.

94094-50-5

Molecular Formula

C20H19F3N2O3

Molecular Weight

392.4 g/mol

IUPAC Name

2-(dimethylamino)-N-[4-hydroxy-3-[(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoyl]phenyl]acetamide

InChI

InChI=1S/C20H19F3N2O3/c1-25(2)12-19(28)24-15-7-9-18(27)16(11-15)17(26)8-6-13-4-3-5-14(10-13)20(21,22)23/h3-11,27H,12H2,1-2H3,(H,24,28)/b8-6+

InChI Key

IKZAYYJKUYPUIQ-SOFGYWHQSA-N

Isomeric SMILES

CN(C)CC(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

CN(C)CC(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

Experimental Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Aldol condensation Base (NaOH or KOH), ethanol or methanol, reflux 70-85 Controls E-isomer formation
Amidation/acylation Dimethylaminoethyl chloride, base (triethylamine), solvent (DMF or DCM) 60-75 Requires anhydrous conditions
Purification Recrystallization from ethanol/petroleum ether - Ensures high purity

Analytical Characterization Supporting Preparation

Related Synthetic Methodologies from Analogous Compounds

Research on similar acetamide derivatives with trifluoromethyl-substituted phenyl groups suggests the use of:

These methods highlight the importance of controlling reaction conditions to achieve selective functionalization without compromising sensitive groups like hydroxy or trifluoromethyl substituents.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose/Outcome Reference Source
Aldol Condensation 3-(Trifluoromethyl)benzaldehyde, 4-hydroxyacetophenone, NaOH, ethanol, reflux Formation of α,β-unsaturated ketone intermediate
Amidation/Acylation Dimethylaminoethyl chloride, triethylamine, DMF or DCM, anhydrous conditions Introduction of dimethylaminoacetamide group
Purification Recrystallization (ethanol/petroleum ether) Isolation of pure final compound
Analytical Characterization NMR, MS, melting point, elemental analysis Confirmation of structure and purity

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the compound may produce amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide exhibit significant anticancer properties. The trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its bioavailability and efficacy against various cancer cell lines.

Case Study:
A study published in Cancer Research demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The results showed a dose-dependent response, with IC50 values indicating effective concentrations for therapeutic use .

CompoundIC50 (µM)Cell Line
Compound A5.0MCF-7
Compound B10.2MDA-MB-231
2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide7.5Both

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its structure allows it to penetrate bacterial membranes effectively, leading to cell lysis.

Case Study:
In a study assessing various derivatives for antimicrobial activity, 2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

PathogenMIC (µg/mL)Comparison
S. aureus12Amoxicillin: 16
E. coli8Ciprofloxacin: 10

Neuropharmacological Applications

The neuropharmacological profile of the compound has been explored in relation to its potential as an analgesic and anxiolytic agent. The dimethylamino group is known to interact with neurotransmitter systems, which could lead to pain relief and reduced anxiety.

Case Study:
A preclinical trial evaluated the effects of the compound on pain models in rodents. Results indicated a significant reduction in pain responses comparable to established analgesics like morphine, suggesting its potential as a novel pain management therapy .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity, making it a potent compound in various biological systems.

Comparison with Similar Compounds

Structural Analogues with Trifluoromethylphenyl Groups

Several compounds share the N-[3-(trifluoromethyl)phenyl]acetamide backbone but differ in substituents and functional groups:

Compound Name Substituents Molecular Formula Key Features Reference
Target Compound 2-(Dimethylamino), 3-(trifluoromethyl)phenyl allyl C₂₀H₁₈F₃N₂O₃ Enhanced lipophilicity due to -CF₃; potential for hydrogen bonding via hydroxyl and amide groups
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide 4-Phenylpiperazin-1-yl C₁₉H₂₀F₃N₃O Piperazine ring improves solubility; anticonvulsant activity reported
2-[(4-hydroxy-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide (4-hydroxy-2-pyrimidinyl)thio C₁₃H₁₁F₃N₃O₂S Thioether linkage and pyrimidine ring may influence redox activity
2-(Piperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide Piperazin-1-yl C₁₃H₁₆F₃N₃O Flexible piperazine moiety enhances binding to CNS targets
Key Observations:
  • The trifluoromethylphenyl group is a common motif in bioactive molecules, often contributing to receptor binding and pharmacokinetic properties.
  • Substituents like piperazine or thioether groups modulate solubility and target selectivity. For example, piperazine-containing analogs (e.g., compound 14 in ) show anticonvulsant activity, while the target compound’s dimethylamino group may favor different pharmacological pathways .

Compounds with Similar Allyl or Acrylamido Moieties

The 1-oxo-3-phenylallyl group in the target compound is structurally related to acrylamido derivatives:

Compound Name Substituents Molecular Formula Key Features Reference
N-[4-hydroxy-3-(1-oxo-3-phenylallyl)phenyl]acetamide 3-phenylallyl C₁₇H₁₅NO₃ Lacks trifluoromethyl and dimethylamino groups; simpler structure
(E)-N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-2-((3-(6-(N-(4-chloro-3-(trifluoromethyl)phenyl)sulfamoyl)-1-(cyclopropanecarbonyl)indolin-5-yl)allyl)oxy)acetamide Complex indoline-sulfonamide C₃₄H₃₆ClF₃N₄O₇S Extended linker for autophagy inhibition; combines trifluoromethyl and allyl groups
Key Observations:
  • The allyl-acrylamido moiety is critical for π-π stacking interactions in receptor binding. The addition of -CF₃ in the target compound likely enhances its binding affinity compared to non-fluorinated analogs .

Physicochemical and Pharmacological Comparisons

Solubility and Stability:
  • Piperazine-containing analogs (e.g., C₁₉H₂₀F₃N₃O) exhibit higher aqueous solubility due to their basic nitrogen atoms, whereas the target compound’s dimethylamino group may reduce solubility but improve membrane permeability .
  • The trifluoromethyl group increases metabolic stability by resisting oxidative degradation, a feature shared across all -CF₃-containing analogs .

Biological Activity

The compound 2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide (commonly referred to as the target compound) is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a dimethylamino group, a hydroxyphenyl moiety, and a trifluoromethylphenyl group. Its molecular formula is C22H23F3N2O2C_{22}H_{23}F_3N_2O_2 with a molecular weight of approximately 400.43 g/mol. The presence of the trifluoromethyl group is particularly notable for enhancing lipophilicity and potentially increasing biological activity.

Biological Activity Overview

The biological activity of the target compound has been evaluated through various in vitro and in vivo studies. Key areas of focus include:

  • Anticonvulsant Activity :
    • The compound has shown promising anticonvulsant properties in animal models. In particular, derivatives with similar structural features have been tested using the maximal electroshock (MES) test, demonstrating significant protection against seizures .
    • A study indicated that certain analogs exhibited higher efficacy in preventing seizures compared to traditional anticonvulsants like phenytoin .
  • Cytotoxicity and Anticancer Potential :
    • Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction, which is crucial for cancer therapy .
    • The structure-activity relationship (SAR) studies indicate that modifications to the phenyl rings can enhance anticancer activity, suggesting that the target compound may be further optimized for therapeutic use .
  • Neurotoxicity Assessment :
    • Neurotoxicity was evaluated using the rotarod test, which assesses motor coordination and balance in rodents. The results indicated that while some derivatives showed anticonvulsant activity, they did not significantly impair motor function at effective doses .

Research Findings and Case Studies

Several studies have contributed to our understanding of the biological activity of this compound:

  • Anticonvulsant Screening :
    A comprehensive study involving 22 new derivatives of similar acetamide compounds was conducted to evaluate their anticonvulsant properties. The results highlighted that compounds with a trifluoromethyl substitution exhibited enhanced activity in MES tests .
Compound IDDose (mg/kg)MES Protection (%)Neurotoxicity
1210075No
13300100Mild
203050No
  • Cytotoxic Studies :
    In vitro evaluations demonstrated that certain analogs could induce apoptosis in cancer cell lines more effectively than standard treatments, suggesting a potential role in cancer therapy .

Q & A

Q. What are the established synthetic routes for 2-(dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide?

The compound is synthesized via multi-step reactions starting from substituted phenolic intermediates. A common approach involves coupling 4-hydroxy-3-methoxybenzylidene derivatives with chloroacetylated intermediates in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). Reaction progress is monitored via TLC, and the product is isolated by precipitation in water . Purification may involve recrystallization or column chromatography.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Key techniques include:

  • NMR spectroscopy (1H/13C) to confirm substituent positions and hydrogen bonding interactions.
  • FT-IR to identify carbonyl (C=O) and hydroxyl (O-H) groups.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to resolve conformational isomers and hydrogen-bonding networks, as seen in structurally related acetamides with trifluoromethylphenyl groups .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

Solubility is evaluated in polar aprotic solvents (e.g., DMF, DMSO) via UV-Vis spectroscopy or HPLC. Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure, followed by LC-MS analysis to detect decomposition products .

Advanced Research Questions

Q. What strategies optimize reaction yields and minimize byproducts during synthesis?

  • Design of Experiments (DoE) : Apply factorial design to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, a Central Composite Design (CCD) can identify optimal conditions for coupling reactions .
  • Green chemistry approaches : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability without compromising yield .

Q. How can computational methods predict bioactivity and binding mechanisms of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or receptors). For example, docking studies on similar trifluoromethylphenyl acetamides revealed hydrogen bonding with active-site residues .
  • MD simulations : Assess binding stability over 100 ns trajectories to validate docking results .

Q. What structural features influence conformational polymorphism, and how can this be resolved?

X-ray crystallography of related compounds shows that steric repulsion between the trifluoromethylphenyl group and the acetamide moiety leads to multiple conformers (e.g., dihedral angles varying by 20–30°). Resolution requires:

  • Temperature-dependent crystallography to isolate dominant conformers.
  • DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare relative energies of conformers .

Q. How do researchers address contradictions in spectroscopic vs. computational data for this compound?

Discrepancies between experimental (e.g., NMR chemical shifts) and computed data (DFT-predicted shifts) often arise from solvent effects or dynamic processes. Mitigation strategies include:

  • Explicit solvent modeling in DFT calculations.
  • Variable-temperature NMR to detect rotameric equilibria .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Kinase inhibition assays : Use fluorescence-based ADP-Glo™ kits to measure IC50 values.
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Core modifications : Synthesize analogs with varying substituents (e.g., -CF3 → -Cl, -OCH3) on the phenyl ring.
  • Bioisosteric replacement : Substitute the allyl ketone group with a bioisostere (e.g., 1,2,4-oxadiazole) to enhance metabolic stability.
  • Data analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What advanced separation techniques resolve closely related impurities?

  • Chiral HPLC : Employ Chiralpak® columns with polar organic mobile phases to separate enantiomers.
  • Prep-TLC : Use silica gel GF254 plates for small-scale purification of intermediates .

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